

Pseudoptisine acetate solubility in DMSO and other solvents

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Compound of Interest

Compound Name: *Pseudoptisine acetate*

Cat. No.: *B12099158*

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Application Notes and Protocols for Pseudoptisine Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoptisine acetate is a quaternary benzyloquinoline alkaloid isolated from the tubers of *Corydalis turtschaninovii*.^{[1][2]} This compound has garnered interest in the scientific community for its demonstrated anti-inflammatory properties.^{[1][2]} Research has shown that **pseudoptisine acetate** inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.^{[1][2]} The underlying mechanism for these effects is attributed to the down-regulation of the NF-κB signaling pathway.^{[1][2]}

These application notes provide essential information on the solubility of **pseudoptisine acetate** in dimethyl sulfoxide (DMSO) and other common laboratory solvents, along with protocols for its handling and use in experimental settings.

Physicochemical Properties

- Molecular Formula: $C_{21}H_{17}NO_6$
- Molecular Weight: 379.36 g/mol

- CAS Number: 30426-66-5

Solubility Data

The solubility of a compound is a critical parameter for the design and execution of in vitro and in vivo studies. Proper dissolution is essential for accurate and reproducible experimental results.

Qualitative and Quantitative Solubility of **Pseudoptisine Acetate**:

Solvent	Solubility	Concentration	Remarks
DMSO	Soluble	Stock solutions of at least 10 mM can be prepared. [1]	To aid dissolution, warming the solution to 37°C and using an ultrasonic bath is recommended. [1]
Water	Data not available	-	
Ethanol	Data not available	-	
Methanol	Data not available	-	

Note: The provided concentrations for DMSO are for the preparation of stock solutions and do not necessarily represent the maximum solubility.

Experimental Protocols

Preparation of Stock Solutions in DMSO

This protocol describes the preparation of a 10 mM stock solution of **pseudoptisine acetate** in DMSO.

Materials:

- **Pseudoptisine acetate** (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Water bath or incubator at 37°C (optional)
- Ultrasonic bath (optional)

Procedure:

- Calculate the required mass: To prepare a 10 mM stock solution, use the following formula:
$$\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$$

For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 379.36 \text{ g/mol} \times 1000 \text{ mg/g} = 3.79 \text{ mg}$
- Weigh the compound: Accurately weigh 3.79 mg of **pseudocoptisine acetate** and place it into a sterile vial.
- Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the compound.
- Dissolution:
 - Vortex the solution for 1-2 minutes.
 - If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes.[\[1\]](#)
 - Alternatively, or in combination with warming, place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.[\[1\]](#)
- Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[\[1\]](#)

General Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol provides a general framework for determining the thermodynamic (equilibrium) solubility of **pseudocoptisine acetate** in various solvents. This method is considered reliable for compounds with low to moderate solubility.

Materials:

- **Pseudocoptisine acetate** (solid)
- Selected solvents (e.g., water, ethanol, phosphate-buffered saline)
- Small glass vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

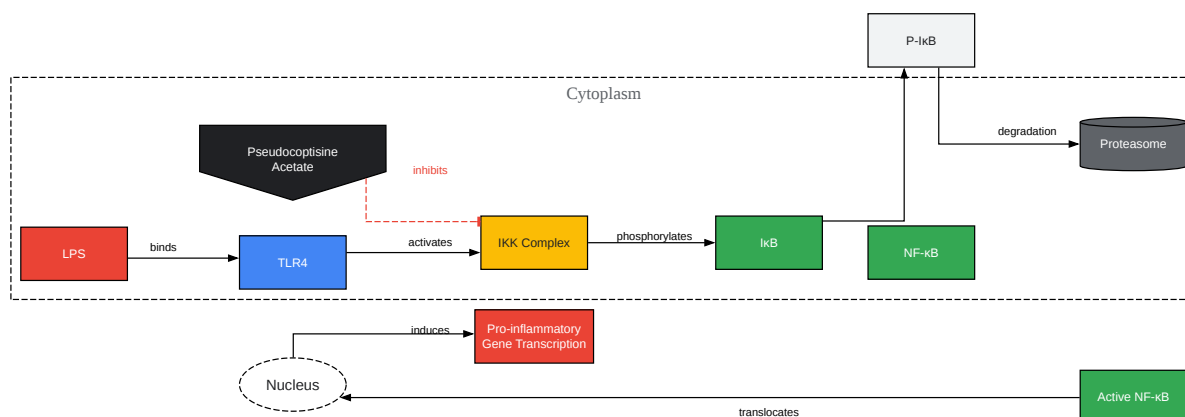
- **Preparation:** Add an excess amount of solid **pseudocoptisine acetate** to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.
- **Equilibration:** Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that a saturated solution is formed.
- **Phase Separation:** After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
- **Sample Collection:** Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
- **Dilution and Quantification:** Dilute the supernatant with an appropriate solvent and quantify the concentration of dissolved **pseudocoptisine acetate** using a validated analytical method

(e.g., HPLC-UV).

- Calculation: Calculate the solubility in units such as mg/mL or molarity based on the measured concentration and the dilution factor.

Signaling Pathway

Pseudocoptisine acetate exerts its anti-inflammatory effects by inhibiting the canonical NF- κ B signaling pathway. In unstimulated cells, NF- κ B dimers are sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of I κ B. This frees NF- κ B to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory mediators. **Pseudocoptisine acetate** interferes with this process, leading to a reduction in the inflammatory response.

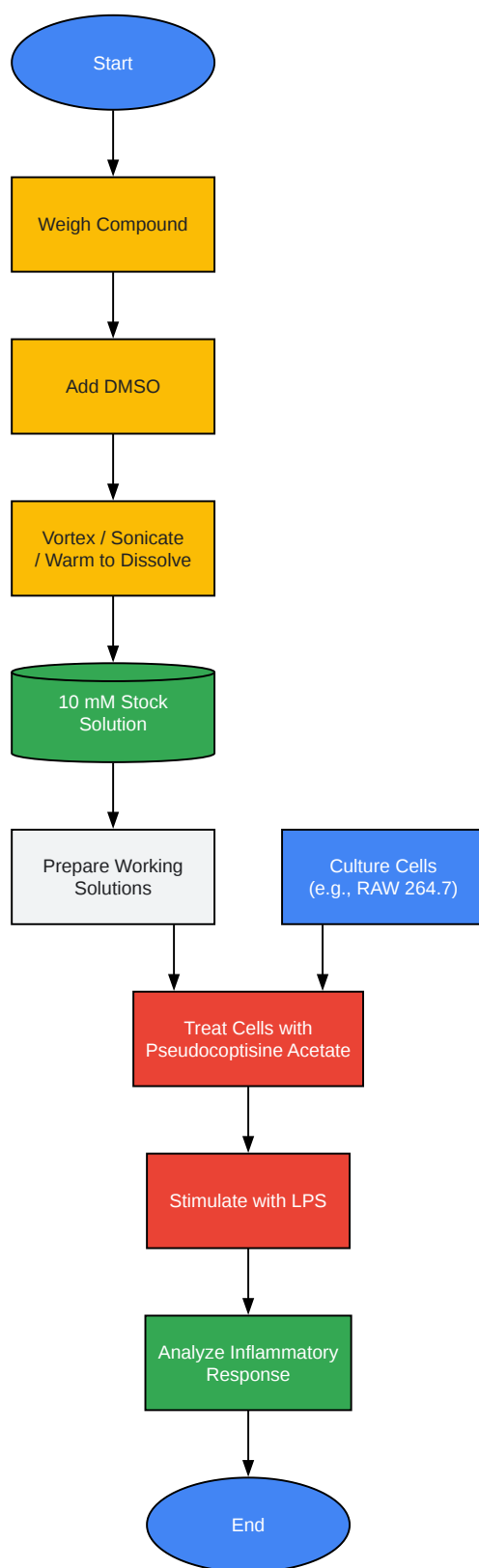


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Caption: Inhibition of the NF- κ B signaling pathway by **Pseudocoptisine Acetate**.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for preparing a compound stock solution and performing a cell-based assay.



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Caption: General workflow for in vitro anti-inflammatory assays.

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References

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